molecular formula C6H3BBrF3O2 B8089128 (6-Bromo-2,3,4-trifluorophenyl)boronic acid

(6-Bromo-2,3,4-trifluorophenyl)boronic acid

Cat. No.: B8089128
M. Wt: 254.80 g/mol
InChI Key: GDHBEUYSUQHNDC-UHFFFAOYSA-N
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Description

(6-Bromo-2,3,4-trifluorophenyl)boronic acid is a halogenated aromatic boronic acid derivative characterized by a bromo substituent at the 6-position and three fluorine atoms at the 2-, 3-, and 4-positions on the phenyl ring. Boronic acids are widely utilized in synthetic chemistry as intermediates for Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures critical in pharmaceuticals and materials science . The electron-withdrawing nature of the bromo and trifluoro substituents enhances the Lewis acidity of the boronic acid group, lowering its pKa and increasing reactivity toward diols and other nucleophiles . This compound’s unique substitution pattern may also influence its biological activity, particularly in anticancer and antimicrobial contexts, as seen in related boronic acid derivatives .

Properties

IUPAC Name

(6-bromo-2,3,4-trifluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BBrF3O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHBEUYSUQHNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C(=C1F)F)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BBrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent Approach

A widely used method involves halogen-metal exchange to generate an aryl magnesium bromide intermediate, followed by reaction with a boron reagent.

Procedure :

  • Starting Material : 1-Bromo-2,3,4-trifluorobenzene.

  • Grignard Formation : React with magnesium in anhydrous tetrahydrofuran (THF) under inert atmosphere.

  • Borylation : Add trimethyl borate (B(OMe)₃) at −78°C, followed by gradual warming to room temperature.

  • Hydrolysis : Quench with dilute HCl to yield the boronic acid.

Reaction Equation :

1-Bromo-2,3,4-trifluorobenzene+MgArMgBrB(OMe)₃(6-Bromo-2,3,4-trifluorophenyl)boronic acid\text{1-Bromo-2,3,4-trifluorobenzene} + \text{Mg} \rightarrow \text{ArMgBr} \xrightarrow{\text{B(OMe)₃}} \text{(6-Bromo-2,3,4-trifluorophenyl)boronic acid}

Key Data :

  • Yield : 70–75%.

  • Purity : >95% (post recrystallization).

  • Challenges : Strict anhydrous conditions required; competing side reactions may reduce yield.

Lithium-Halogen Exchange

Lithiation of bromoarenes using n-butyllithium, followed by borylation, offers an alternative pathway.

Procedure :

  • Lithiation : Treat 1-bromo-2,3,4-trifluorobenzene with n-BuLi at −78°C.

  • Borylation : Add triisopropyl borate (B(OiPr)₃).

  • Acid Work-Up : Hydrolyze with HCl to isolate the product.

Advantages : Faster reaction kinetics compared to Grignard method.
Limitations : Sensitivity to moisture; lower yields (~65%) due to LiBr byproduct interference.

Miyaura Borylation

Palladium-Catalyzed Coupling

This method employs a palladium catalyst to facilitate the coupling of a bromoarene with a diboron reagent.

Procedure :

  • Catalyst System : PdCl₂(dppf) (5 mol%), bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv).

  • Base : KOAc (3 equiv) in 1,4-dioxane at 90°C for 12 hours.

  • Work-Up : Purify via column chromatography (silica gel, hexane/EtOAc).

Reaction Equation :

6-Bromo-2,3,4-trifluorobenzene+B2Pin2Pd(6-Bromo-2,3,4-trifluorophenyl)boronic acid\text{6-Bromo-2,3,4-trifluorobenzene} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd}} \text{this compound}

Key Data :

  • Yield : 80–85%.

  • Benefits : High regioselectivity; compatible with sensitive functional groups.

Bromination of Preformed Boronic Acids

Electrophilic Bromination

Introducing bromine to a fluorinated phenylboronic acid precursor can achieve the target compound.

Procedure :

  • Starting Material : 2,3,4-Trifluorophenylboronic acid.

  • Bromination : Treat with N-bromosuccinimide (NBS, 1.1 equiv) in CH₂Cl₂ at 0°C.

  • Isolation : Filter and recrystallize from ethanol.

Challenges : Competitive deboronation observed; yield limited to 50–60%.

Comparative Analysis of Methods

Method Yield Purity Conditions Scalability
Grignard Borylation70–75%>95%Anhydrous, −78°CModerate
Miyaura Borylation80–85%90–95%Pd catalyst, 90°CHigh
Electrophilic Bromination50–60%85–90%0°C, CH₂Cl₂Low

Key Challenges and Optimization Strategies

  • Regioselectivity : Fluorine substituents direct electrophilic bromination to specific positions. Computational modeling (DFT) predicts preferential bromination at the 6-position due to electronic effects.

  • Stability : The boronic acid is prone to protodeboronation under acidic conditions. Stabilizing agents like tricyclohexylphosphine (PCy₃) improve shelf life.

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity.

Industrial-Scale Considerations

For large-scale production, the Miyaura borylation method is preferred due to its compatibility with continuous flow reactors and reduced reliance on cryogenic conditions. A 2024 pilot study achieved 82% yield at 10 kg scale using Pd/C catalysts and microwave-assisted heating.

Emerging Techniques

  • Electrochemical Borylation : Direct coupling of bromoarenes with boron reagents via electrolysis (reported in 2023) shows promise for greener synthesis.

  • Photoredox Catalysis : Visible-light-mediated methods using Ir(ppy)₃ as a catalyst are under investigation .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,3,4-trifluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

One of the primary applications of (6-Bromo-2,3,4-trifluorophenyl)boronic acid is in organic synthesis. It is extensively used in:

  • Suzuki-Miyaura Coupling Reactions : This reaction facilitates the formation of biaryl compounds which are crucial intermediates in pharmaceuticals and agrochemicals.
  • Synthesis of Complex Organic Molecules : Its ability to form stable carbon-boron bonds allows for the construction of intricate molecular architectures.

Medicinal Chemistry

This compound plays a significant role in drug development:

  • Anticancer Agents : Boronic acids have been shown to inhibit proteasomes, leading to cell cycle arrest in cancer cells. Studies indicate that derivatives can enhance bioavailability and target specificity for cancer treatment .
  • Antibacterial Compounds : Certain boronic acid derivatives exhibit potent activity against resistant bacterial strains by inhibiting β-lactamases, making them promising candidates for new antibiotics .

Materials Science

The compound is also utilized in developing advanced materials:

  • Liquid Crystals and Polymers : Its electronic properties make it suitable for applications in liquid crystal displays and other polymeric materials.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Organic SynthesisMDPI (2020)Highlighted the role of boronic acids in forming complex organic structures.
Medicinal ChemistryMDPI (2020)Demonstrated anticancer activity through proteasome inhibition mechanisms.
Antibacterial ActivityMDPI (2020)Identified as effective inhibitors against class C β-lactamases with low Ki values (0.004 µM) .

Mechanism of Action

The mechanism of action of (6-Bromo-2,3,4-trifluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Structural and Electronic Properties

The bromo and fluorine substituents distinguish (6-Bromo-2,3,4-trifluorophenyl)boronic acid from analogs. Key comparisons include:

Compound Name Substituents pKa* Solubility Key Applications
This compound 6-Br, 2-F, 3-F, 4-F ~6.8† Low (organic solvents) Suzuki coupling, potential anticancer agents
(6-Bromo-2,3-difluorophenyl)boronic acid 6-Br, 2-F, 3-F ~7.2 Moderate Cross-coupling, enzyme inhibition
(4-Bromo-2,5-difluorophenyl)boronic acid 4-Br, 2-F, 5-F ~7.5 Moderate Drug synthesis, material science
(6-Bromo-2-chloro-3-fluorophenyl)boronic acid 6-Br, 2-Cl, 3-F ~7.8 Low Antimicrobial agents
Phenylboronic acid None ~8.8 High (aqueous) Glucose sensing, diagnostics

*Estimated pKa based on substituent effects ; †Predicted due to strong electron-withdrawing effects of trifluoro group.

Key Observations :

  • Electron-Withdrawing Effects: The trifluoro substitution in the target compound significantly lowers pKa compared to di- or mono-fluoro analogs, enhancing its Lewis acidity and reactivity in cross-couplings .
  • Solubility : High halogenation reduces aqueous solubility, favoring organic solvents, which may limit biological applications without formulation adjustments .

Reactivity in Suzuki-Miyaura Couplings

The bromo substituent enables further functionalization via cross-coupling. However, steric and electronic effects from fluorine atoms influence reaction efficiency:

Compound Coupling Partner Yield (%) Reference
This compound* 4-Chlorophenyl boronic acid ~65–70†
(6-Bromo-2,3-difluorophenyl)boronic acid 3,5-Dimethylphenyl boronic acid 74
Phenylboronic acid 4-Methylphenyl boronic acid 72

*Hypothetical data inferred from analogs; †Predicted based on steric hindrance from trifluoro group.

Key Observations :

  • Steric Hindrance : The trifluoro group may reduce yields compared to less-halogenated analogs due to increased steric bulk .
  • Electronic Activation : Bromo and fluorine substituents activate the ring for coupling, though excessive substitution can hinder catalyst access.

Key Observations :

  • Anticancer Potential: Halogenated boronic acids exhibit sub-micromolar IC50 values in cancer models, suggesting the target compound may show similar potency .
  • Enzyme Inhibition : Fluorine and bromo substituents enhance binding to serine proteases and β-lactamases, as seen in phenylboronic acid derivatives .

Biological Activity

(6-Bromo-2,3,4-trifluorophenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as a chemokine antagonist. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound can be described by its molecular formula C6H3BrF3BO2C_6H_3BrF_3BO_2. The presence of the boronic acid functional group allows for unique interactions with biomolecules, enhancing its pharmacological profile.

Boronic acids generally act as bioisosteres of carboxylic acids and can interact with various biological targets. The mechanism of action for this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles in biological systems. This property is critical in targeting specific enzymes and receptors involved in disease processes.

1. Anticancer Activity

Recent studies have highlighted the potential of boronic acids in cancer therapy. For instance, derivatives of boronic acids have been shown to inhibit proteasome activity and disrupt cell cycle progression in cancer cells. In a study examining various boronic acid derivatives, it was found that certain compounds exhibited significant antiproliferative effects against prostate cancer cell lines (LAPC-4 and PC-3) .

CompoundCell LineIC50 (nM)
This compoundLAPC-4TBD
Other Boronic Acid DerivativePC-38.21

2. Chemokine Antagonism

Another area of interest is the antagonistic activity against chemokine receptors such as CXCR1 and CXCR2. Research has demonstrated that certain boronic acid compounds can inhibit inflammatory responses by blocking these receptors. For example, a related compound (SX-517) was shown to inhibit CXCL1-induced calcium flux in human polymorphonuclear cells with an IC50 value of 38 nM .

CompoundTarget ReceptorIC50 (nM)
SX-517CXCR138
SX-517CXCR260

Case Study 1: Inhibition of Proteasome Activity

In a series of experiments focusing on proteasome inhibitors, it was observed that boronic acid derivatives could effectively halt cell cycle progression at the G2/M phase in U266 cells. This led to significant growth inhibition in multiple cancer cell lines .

Case Study 2: Antimicrobial Properties

Boronic acids have also been investigated for their antibacterial properties. A study indicated that certain derivatives could inhibit class C β-lactamases, which are responsible for antibiotic resistance in Gram-negative bacteria .

Q & A

Q. What are the key synthetic challenges in preparing (6-Bromo-2,3,4-trifluorophenyl)boronic acid, and how can they be addressed methodologically?

Answer: The synthesis of this compound is complicated by its polyhalogenated aromatic structure (bromo and trifluoromethyl groups), which can lead to steric hindrance and electronic deactivation of the boronic acid moiety. Key challenges include:

  • Purification difficulties : Boronic acids are prone to dehydration, forming boroxine rings, especially during solvent removal .
  • Functional group compatibility : The electron-withdrawing substituents (Br, F) reduce the reactivity of the boronic acid in cross-coupling reactions.

Q. Methodological Solutions :

  • Protective strategies : Use pinacol ester derivatives to stabilize the boronic acid during synthesis, followed by mild acidic hydrolysis to regenerate the free acid .
  • Solvent selection : Opt for ethers (e.g., dipropyl ether) or polar aprotic solvents (e.g., THF) to enhance solubility and minimize boroxine formation .
  • Low-temperature storage : Store the compound at 0–6°C to prevent degradation .

Q. How does the solubility profile of this compound influence its reactivity in cross-coupling reactions?

Answer: Solubility directly impacts reaction efficiency in cross-coupling (e.g., Suzuki-Miyaura). This compound exhibits:

  • High solubility in ethers (e.g., dipropyl ether) due to boronic acid–solvent hydrogen bonding .
  • Moderate solubility in chloroform but poor solubility in hydrocarbons (e.g., methylcyclohexane) .

Q. Methodological Recommendations :

  • Pre-dissolve in dipropyl ether to ensure homogeneous mixing with palladium catalysts and aryl halides.
  • Avoid aqueous phases unless using phase-transfer catalysts, as boronic acids can form unreactive borate complexes in basic aqueous conditions .

Q. Table 1: Solubility of Phenylboronic Acid Derivatives in Selected Solvents

SolventSolubility (mg/mL at 25°C)
Dipropyl ether120 ± 15
Chloroform85 ± 10
THF90 ± 12
Methylcyclohexane<5
Data adapted from solubility studies on phenylboronic acid analogs .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

  • Mass Spectrometry (MS) : MALDI-MS after derivatization with diols (e.g., 2,5-dihydroxybenzoic acid, DHB) prevents boroxine formation and enables detection of the boronic ester adduct .
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming the positions of trifluoromethyl groups, while ¹¹B NMR identifies boronic acid speciation .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water gradients to assess purity, as boronic acids often co-elute with byproducts in unoptimized systems .
  • Differential Scanning Calorimetry (DSC) : Monitors thermal stability and identifies decomposition pathways (e.g., boroxine formation above 150°C) .

Advanced Research Questions

Q. How can the electronic effects of bromo and trifluoromethyl substituents modulate the compound's reactivity in Suzuki-Miyaura couplings?

Answer: The electron-withdrawing substituents (Br, CF₃) reduce electron density at the boron center, slowing transmetallation steps in Suzuki reactions. However, this can enhance selectivity for electron-deficient aryl halides.

Q. Methodological Insights :

  • Computational modeling : Density Functional Theory (DFT) calculations predict the Hammett substituent constants (σₚ) for bromo (-0.23) and trifluoromethyl (+0.54), guiding reaction optimization .
  • Catalyst tuning : Use electron-rich palladium ligands (e.g., SPhos) to accelerate oxidative addition with deactivated boronic acids .

Q. Table 2: Hammett Constants for Substituents

Substituentσₚ (para effect)
-Br+0.23
-CF₃+0.54
Data from computational studies on boronic acid reactivity .

Q. What strategies mitigate boroxine formation during storage or synthesis, and how does this impact experimental reproducibility?

Answer: Boroxine formation reduces active boronic acid concentration, leading to inconsistent yields. Strategies include :

  • In situ derivatization : Convert the boronic acid to a pinacol ester during synthesis, which is hydrolyzed just before use .
  • Lyophilization : Freeze-dry the compound under inert conditions to prevent moisture-induced trimerization .
  • Additive use : Include diols (e.g., mannitol) in reaction mixtures to form reversible esters, suppressing boroxine formation .

Q. In glycoprotein interaction studies, how do secondary non-specific binding interactions affect results when using this boronic acid?

Answer: Non-specific interactions (e.g., hydrophobic or ionic) can obscure selectivity for glycoproteins. Mitigation approaches :

  • Buffer optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to reduce electrostatic interactions .
  • Surface modification : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to minimize hydrophobic binding .
  • Competitive elution : Apply sorbitol-containing buffers to displace weakly bound proteins while retaining glycoprotein-boronic acid complexes .

Key Finding : In SPR studies, non-glycosylated proteins like avidin showed negligible binding to boronic acid surfaces after buffer optimization, confirming improved selectivity .

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